(R)-2-Methylimidazolidin-4-one
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Overview
Description
®-2-Methylimidazolidin-4-one is a chiral compound with a unique structure that includes an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methylimidazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an amino alcohol with a carbonyl compound, followed by cyclization to form the imidazolidinone ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production of ®-2-Methylimidazolidin-4-one may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
®-2-Methylimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The imidazolidinone ring can undergo substitution reactions with various reagents to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with different functional groups, while substitution reactions can introduce various substituents onto the imidazolidinone ring.
Scientific Research Applications
®-2-Methylimidazolidin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-Methylimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are often complex and may include multiple steps and intermediates.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ®-2-Methylimidazolidin-4-one include:
- (S)-2-Methylimidazolidin-4-one
- 2-Methylimidazolidin-4-one
- Imidazolidin-4-one derivatives with different substituents
Uniqueness
®-2-Methylimidazolidin-4-one is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications where stereochemistry plays a crucial role.
Properties
Molecular Formula |
C4H8N2O |
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Molecular Weight |
100.12 g/mol |
IUPAC Name |
(2R)-2-methylimidazolidin-4-one |
InChI |
InChI=1S/C4H8N2O/c1-3-5-2-4(7)6-3/h3,5H,2H2,1H3,(H,6,7)/t3-/m1/s1 |
InChI Key |
KJQGKEDCVVGBEZ-GSVOUGTGSA-N |
Isomeric SMILES |
C[C@@H]1NCC(=O)N1 |
Canonical SMILES |
CC1NCC(=O)N1 |
Origin of Product |
United States |
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